6-Ethoxy-4-methoxyquinoline-2-carboxylic acid
Overview
Description
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used in various chemical reactions and has a CAS number of 1351843-44-1 .
Molecular Structure Analysis
The molecular structure of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid consists of a quinoline backbone with ethoxy and methoxy substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 2 position .Physical And Chemical Properties Analysis
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid has a predicted boiling point of 397.4±37.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its pKa is predicted to be 1.19±0.30 .Scientific Research Applications
Chemical Isolation and Identification
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, a variant of quinoline-2-carboxylic acid, has been identified in natural sources. Starratt and Caveney (1996) isolated a similar compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), from Ephedra pachyclada ssp. sinaica, highlighting its natural occurrence and potential for further study in plant chemistry (Starratt & Caveney, 1996).
Synthesis and Antibacterial Activity
In the field of medicinal chemistry, derivatives of quinoline-2-carboxylic acid, similar to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, have been synthesized and evaluated for antibacterial activity. Sánchez et al. (1995) studied a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, demonstrating their effectiveness against various bacteria (Sánchez et al., 1995).
Luminescence and Labeling Applications
Quinoline derivatives have been explored for their luminescence properties. Enoua, Uray, and Stadlbauer (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and investigated their fluorescence properties, indicating potential applications in scientific labeling and imaging (Enoua, Uray, & Stadlbauer, 2009).
Antioxidant Research
Blaszczyk, Skolimowski, and Materac (2006) evaluated salts of ethoxyquin, a compound structurally related to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, for their genotoxic and antioxidant activities. Their findings contribute to understanding the antioxidant properties of quinoline derivatives (Blaszczyk, Skolimowski, & Materac, 2006).
properties
IUPAC Name |
6-ethoxy-4-methoxyquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(17-2)7-11(14-10)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBSQHFIRVALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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